molecular formula C18H19ClN6 B6099784 1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6099784
M. Wt: 354.8 g/mol
InChI Key: HNTVBFLNWMECSG-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a chlorophenyl group, an ethyl group, and a dimethylpyrazolyl group, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzyl chloride with 1-ethyl-3,5-dimethylpyrazole in the presence of a base to form an intermediate. This intermediate is then cyclized with an appropriate reagent to form the imidazo[4,5-c]pyrazole core. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance production efficiency.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as:

    1-[(2-chlorophenyl)methyl]-5-(1-methyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-[(2-bromophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole: The presence of a bromophenyl group instead of a chlorophenyl group can affect the reactivity and biological activity of the compound.

    1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-d]pyrimidine: This compound has a different ring system, which can lead to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c1-4-24-12(3)16(11(2)23-24)17-21-15-9-20-25(18(15)22-17)10-13-7-5-6-8-14(13)19/h5-9H,4,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTVBFLNWMECSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NC3=C(N2)C=NN3CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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